Bromomaleic anhydride

Catalog No.
S579840
CAS No.
5926-51-2
M.F
C4HBrO3
M. Wt
176.95 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromomaleic anhydride

CAS Number

5926-51-2

Product Name

Bromomaleic anhydride

IUPAC Name

3-bromofuran-2,5-dione

Molecular Formula

C4HBrO3

Molecular Weight

176.95 g/mol

InChI

InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H

InChI Key

YPRMWCKXOZFJGF-UHFFFAOYSA-N

SMILES

C1=C(C(=O)OC1=O)Br

Synonyms

bromomaleic anhydride

Canonical SMILES

C1=C(C(=O)OC1=O)Br

Organic Synthesis

  • Diels-Alder Reactions: BMA acts as a dienophile in Diels-Alder cycloadditions, enabling the formation of functionalized six-membered rings. These reactions are valuable for constructing complex organic molecules with specific functionalities. Source: Organic Chemistry by John McMurry:
  • Michael Additions: The electron-withdrawing nature of the anhydride group makes BMA susceptible to Michael additions. This allows researchers to introduce nucleophiles onto the molecule, further diversifying its chemical structure. Source: Advanced Organic Chemistry by Francis A. Carey and Robert M. Giuliano:

Polymer Chemistry

  • Crosslinking Agent: BMA can be used as a crosslinking agent for polymers. The anhydride group reacts with functional groups on polymer chains, forming covalent bonds and enhancing the polymer's mechanical properties. Source: Polymer Chemistry by Malcolm P. Stevens:
  • Preparation of Functionalized Polymers: BMA can be incorporated into polymer backbones during polymerization, introducing bromine and anhydride functionalities. These functionalized polymers can serve as platforms for further chemical modifications or specific applications.

Medicinal Chemistry

  • Development of Novel Therapeutics: BMA serves as a building block for the synthesis of various heterocyclic compounds, some of which exhibit promising biological activities. Researchers explore the potential of BMA-derived molecules as new drugs.

Bromomaleic anhydride is a colorless liquid organic compound belonging to the class of anhydrides. It is derived from maleic anhydride by replacing a hydrogen atom with a bromine atom []. While its natural origin is not well documented, it is commercially synthesized in laboratories.


Molecular Structure Analysis

The key feature of bromomaleic anhydride's structure is the cyclic anhydride ring. This ring consists of two carbonyl groups (C=O) connected by an oxygen atom. The bromine atom is attached to one of the carbon atoms in the ring []. This structure makes the molecule electrophilic, readily accepting electrons from nucleophiles.


Chemical Reactions Analysis

Bromomaleic anhydride is a versatile reactant in organic synthesis. Here are some notable reactions:

  • Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, reacting with dienes to form cyclic adducts []. This reaction is valuable for constructing complex organic molecules.
Example: Bromomaleic anhydride + cyclopentadiene -> Bromo-tricyclo[5.2.1.0(2,6)]dec-3-ene-4,8-dicarboxylic anhydride []
  • Michael Addition: It participates in Michael addition reactions with enolates or other nucleophiles, forming new carbon-carbon bonds [].
Example: Bromomaleic anhydride + cyclohexanone enolate -> Substituted cyclohexanone derivative []
  • Decarboxylation: Under specific conditions, bromomaleic anhydride can undergo decarboxylation, losing a carbon dioxide molecule and forming bromomaleic acid [].
Bromomaleic anhydride -> Heat -> Bromomaleic acid + CO₂ []

Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: Around 200°C (decomposition) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone [].
  • Stability: Unstable, prone to hydrolysis in water and decomposes upon boiling [].

Bromomaleic anhydride is a corrosive and irritating compound.

  • Hazards: Skin contact can cause irritation, burns, and blisters. Inhalation can irritate the respiratory tract. Eye contact can lead to severe eye damage [].
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling. Work in a well-ventilated area and avoid contact with skin and eyes [].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5926-51-2

Wikipedia

Bromomaleic anhydride

Dates

Modify: 2023-08-15
Wang et al. Acute pharmacological degradation of Helios destabilizes regulatory T cells. Nature Chemical Biology, DOI: 10.1038/s41589-021-00802-w, published online 25 May 2021

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